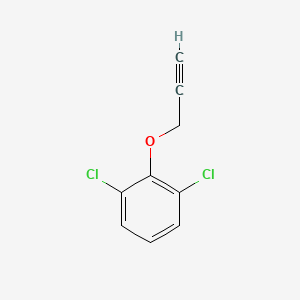

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene involves a reaction with propargyl bromide . The reaction conditions vary, but common methods involve the use of potassium carbonate in tetrahydrofuran or propan-2-one . The yield of the reaction can be as high as 100% .Molecular Structure Analysis

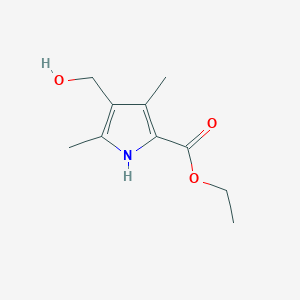

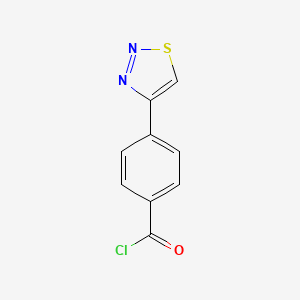

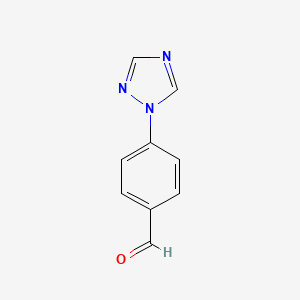

The molecular structure of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene consists of a benzene ring with two chlorine atoms and a prop-2-yn-1-yloxy group attached . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene include its molecular weight (201.05 g/mol) and its molecular formula (C9H6Cl2O) . Additional properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

- Field : Environmental Health

- Application : The compound tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate that is structurally similar to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene . It is used in a variety of applications including flame retardants, pesticides, plasticizers, and nerve gases .

- Method : The study aimed to assess the effect of TDCPP on human intestinal health by evaluating both intestinal flora and human cell Caco-2 .

- Results : TDCPP exposure altered the composition of intestinal flora and increased the proportion of pathogenic bacteria . Certain pathways were affected by TDCPP, and the resulting metabolic disorders might cause health problems .

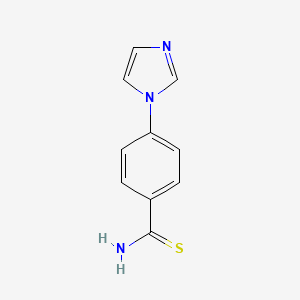

- Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .

- Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .

- Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .

- Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .

- Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .

- Results : The outcomes would also vary based on the specific application or experiment .

Field

Field

- Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .

- Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .

- Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .

- Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .

- Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .

- Results : The outcomes would also vary based on the specific application or experiment .

Field

Field

Propiedades

IUPAC Name |

1,3-dichloro-2-prop-2-ynoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOBPUSIBTNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380284 |

Source

|

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

3598-66-1 |

Source

|

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)